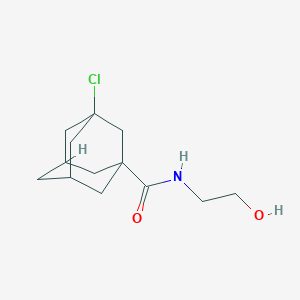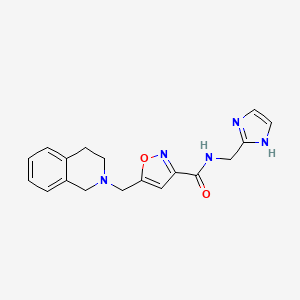![molecular formula C22H33F2N3O2 B4974419 1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DF-MPJP and belongs to the class of piperazine derivatives. DF-MPJP has been found to exhibit promising pharmacological properties, making it a valuable compound in the development of new drugs.
作用機序
DF-MPJP exerts its pharmacological effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. It acts as an inhibitor of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This results in an antidepressant effect. DF-MPJP also acts as an antagonist of the dopamine receptor, leading to a decrease in dopamine levels. This property makes it useful in the treatment of conditions such as schizophrenia.
Biochemical and Physiological Effects:
DF-MPJP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to an antidepressant effect. DF-MPJP has also been found to decrease the levels of dopamine, making it useful in the treatment of schizophrenia. DF-MPJP has been shown to have a high affinity for the serotonin transporter and the dopamine receptor, making it a potent drug candidate.
実験室実験の利点と制限
DF-MPJP has various advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the serotonin transporter and dopamine receptor. This makes it a valuable compound in the development of new drugs targeting these receptors. However, DF-MPJP has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
For research on DF-MPJP include further studies to determine its safety and efficacy in humans, the development of new analogs with improved properties, and the exploration of its potential applications in other diseases. Furthermore, research on the mechanism of action of DF-MPJP can provide valuable insights into the treatment of various neurological and psychiatric disorders.
In conclusion, DF-MPJP is a valuable compound in the field of scientific research due to its potential therapeutic applications. Its pharmacological properties make it a promising drug candidate for the treatment of various conditions. Further research is needed to determine its safety and efficacy, and to explore its potential applications in other diseases.
合成法
DF-MPJP can be synthesized using various methods. One of the commonly used methods involves the reaction of 1-(3-aminopropyl)-4-ethylpiperazine with 2-(difluoromethoxy)benzyl chloride in the presence of a base such as sodium hydride. The resulting compound is then treated with piperidine to yield DF-MPJP. Other methods involve the use of different starting materials and reagents.
科学的研究の応用
DF-MPJP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as depression, anxiety, and schizophrenia. DF-MPJP has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. These properties make it a promising compound for the development of new drugs targeting these conditions.
特性
IUPAC Name |
3-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33F2N3O2/c1-2-25-13-15-27(16-14-25)21(28)8-7-18-9-11-26(12-10-18)17-19-5-3-4-6-20(19)29-22(23)24/h3-6,18,22H,2,7-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEHMZQXRKJSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)


![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)

![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4974422.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4974433.png)
![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4974437.png)
![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)